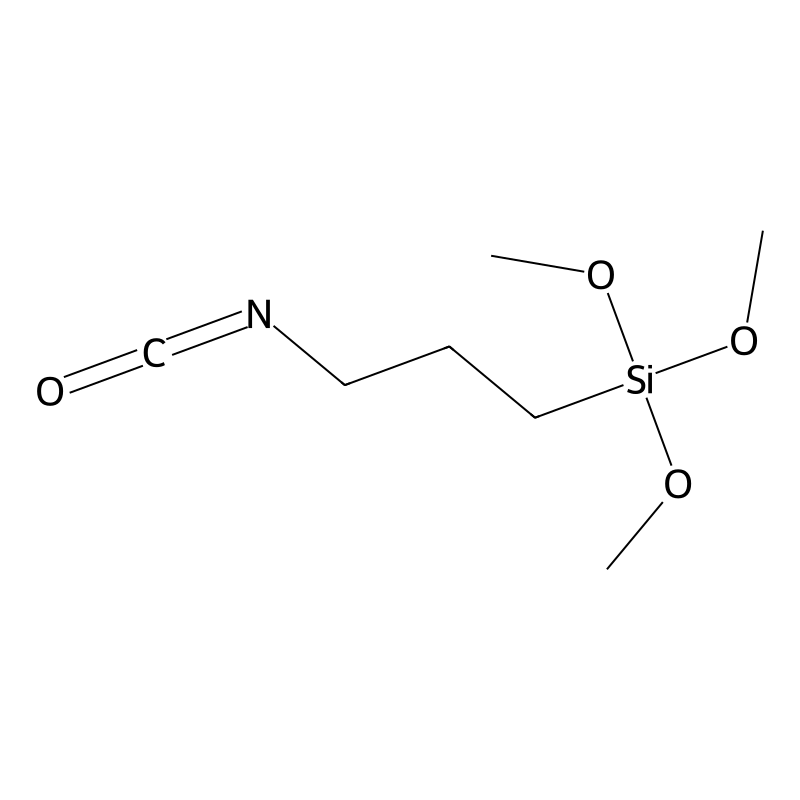

3-Isocyanatopropyltrimethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Surface Modification and Coupling Agent:

ICPTES is a versatile organosilane molecule commonly used in scientific research for surface modification and coupling applications. Its functionality lies in its unique structure, where it possesses both reactive groups:

- Isocyanate (NCO) group: This group readily reacts with various functional groups like hydroxyl (OH), amine (NH2), and thiol (SH) to form strong covalent bonds.

- Methoxy (OCH3) groups: These groups hydrolyze in the presence of water, releasing methanol and forming silanol (SiOH) groups. The silanol groups can then condense with various inorganic substrates like glass, silica, and metal oxides, forming a stable covalent bond.

This dual functionality allows ICPTES to bond organic molecules (containing functional groups like amines or alcohols) to inorganic surfaces, creating a strong and stable interface. This approach is widely used in various fields such as:

- Adhesion improvement: ICPTES can enhance the adhesion between organic materials like polymers and inorganic substrates, leading to improved performance in applications like coatings, adhesives, and composites.

- Biosensor development: ICPTES can be utilized to immobilize biomolecules (enzymes, antibodies, etc.) onto sensor surfaces, facilitating the development of sensitive and specific biosensors for medical diagnostics and environmental monitoring.

Silica Nanoparticle Functionalization:

ICPTES plays a crucial role in functionalizing silica nanoparticles, making them suitable for various biomedical and nanotechnological applications.

- Surface modification: ICPTES can introduce specific functional groups onto the surface of silica nanoparticles, allowing them to interact with other molecules or cells. This enables targeted drug delivery, bioimaging, and other advanced applications.

- Encapsulation: ICPTES can be used to encapsulate drugs or other molecules within silica nanoparticles, protecting them from degradation and facilitating controlled release at the target site.

Other Research Applications:

Beyond the aforementioned applications, ICPTES finds use in various other scientific research areas, including:

- Preparation of hybrid materials: ICPTES can be employed to create hybrid materials by co-condensation with other precursors, leading to materials with unique properties for applications in catalysis, energy storage, and electronics.

- Chromatography: ICPTES can be used to modify the stationary phase in chromatography columns, improving the separation efficiency of various molecules.

3-Isocyanatopropyltrimethoxysilane is an organosilicon compound characterized by the presence of isocyanate and trimethoxysilane functional groups. Its molecular formula is C₇H₁₅NO₄Si, and it has a molecular weight of approximately 247.37 g/mol. This compound appears as a clear to slightly yellow liquid with a density of 0.990 g/mL and a boiling point of 130 °C at 20 mmHg . It is known for its reactivity with moisture, which can lead to hydrolysis, forming silanol groups that can further react with various substrates .

- Hydrolysis: In the presence of water, this compound reacts to form silanol groups, which can then condense to form siloxane networks. This reaction is significant in applications involving coatings and adhesives .

- Polymerization: The isocyanate group can react with alcohols or amines, leading to the formation of urethane linkages, which enhances the mechanical properties of polymers .

- Cross-linking: It can serve as a cross-linking agent in hybrid organic/inorganic materials, improving thermal stability and mechanical strength .

The synthesis of 3-Isocyanatopropyltrimethoxysilane typically involves the reaction of trimethoxysilane with isocyanates. One common method includes:

- Starting Materials: Trimethoxysilane and an appropriate isocyanate precursor.

- Reaction Conditions: The reaction is usually conducted under inert atmosphere conditions to prevent moisture interference.

- Purification: The resulting product can be purified through distillation or chromatography to achieve the desired purity level.

Alternative methods may include modifications based on specific industrial requirements or desired properties .

3-Isocyanatopropyltrimethoxysilane finds diverse applications across various industries:

- Adhesives and Sealants: Utilized as a coupling agent to enhance adhesion between organic and inorganic materials.

- Coatings: Employed in protective coatings due to its ability to form durable siloxane networks.

- Composite Materials: Acts as a modifier for improving the mechanical properties of composites, particularly in construction and automotive sectors.

- Electrolyte Additives: Recently explored as an additive in battery technology to improve cycle stability and rate performance .

Interaction studies involving 3-Isocyanatopropyltrimethoxysilane primarily focus on its reactivity with various substrates. Its ability to bond with different materials makes it valuable in composite formulations. Research indicates that it interacts favorably with wood and other organic materials, enhancing their durability through chemical bonding and cross-linking mechanisms . Additionally, studies have shown that it can improve the performance of battery electrolytes by stabilizing interfaces within the battery system .

Several compounds share structural similarities with 3-Isocyanatopropyltrimethoxysilane, including:

- 3-Isocyanatopropyltriethoxysilane

- (3-Isocyanatopropyl)triacetoxysilane

- (3-Isocyanatopropyl)dimethoxysilane

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| 3-Isocyanatopropyltrimethoxysilane | Isocyanate, Trimethoxy | High reactivity with moisture; used in coatings |

| 3-Isocyanatopropyltriethoxysilane | Isocyanate, Triethoxy | Similar applications but may have different hydrolysis rates |

| (3-Isocyanatopropyl)triacetoxysilane | Isocyanate, Triacetoxy | Often used for wood treatment; different solvent properties |

| (3-Isocyanatopropyl)dimethoxysilane | Isocyanate, Dimethoxy | Used in similar applications but varies in reactivity |

The uniqueness of 3-Isocyanatopropyltrimethoxysilane lies in its balance between reactivity and stability, making it particularly suitable for applications where controlled hydrolysis is advantageous.

Physical Description

UNII

GHS Hazard Statements

H302+H312 (19.4%): Harmful if swallowed or in contact with skin [Warning Acute toxicity, oral;

acute toxicity, dermal];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (68.16%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

Paint and coating manufacturing

Silane, (3-isocyanatopropyl)trimethoxy-: ACTIVE